5-(trifluoromethoxy)pyrazin-2-amine
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Overview
Description
5-(Trifluoromethoxy)pyrazin-2-amine is an organic compound that belongs to the class of pyrazines, which are nitrogen-containing heterocycles The trifluoromethoxy group (-OCF₃) is known for its electron-withdrawing properties, which can significantly influence the chemical and biological behavior of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethoxy)pyrazin-2-amine typically involves the introduction of the trifluoromethoxy group into a pyrazine ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable pyrazine derivative is reacted with a trifluoromethoxy source under basic conditions. For example, 2-chloro-5-trifluoromethoxypyrazine can be synthesized and then subjected to amination reactions to introduce the amine group .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the choice of solvents, catalysts, and reaction temperatures are critical factors in industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethoxy)pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified.
Coupling Reactions: It can be involved in coupling reactions such as Buchwald-Hartwig amination, Kumada-Corriu coupling, and Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents need to be optimized for these transformations.
Common Reagents and Conditions
- **Coupling Re
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and trifluoromethoxy sources like trifluoromethoxybenzene.
Properties
CAS No. |
1261884-22-3 |
---|---|
Molecular Formula |
C5H4F3N3O |
Molecular Weight |
179.10 g/mol |
IUPAC Name |
5-(trifluoromethoxy)pyrazin-2-amine |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)12-4-2-10-3(9)1-11-4/h1-2H,(H2,9,10) |
InChI Key |
DNDKHDKOIBLVCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)OC(F)(F)F)N |
Purity |
95 |
Origin of Product |
United States |
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